molecular formula C23H17ClN2O4 B2556266 N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide CAS No. 861212-84-2

N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide

Katalognummer: B2556266
CAS-Nummer: 861212-84-2
Molekulargewicht: 420.85
InChI-Schlüssel: GKMPOXFHNFHQCF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide is a synthetic benzoxazin-derived carboxamide compound characterized by a 3-chlorobenzyl substituent and a fused benzoxazinone moiety. The compound’s core consists of a benzamide scaffold linked to a 1,4-benzoxazin-3-one system, with a chlorine atom at the meta position of the benzyl group.

Eigenschaften

IUPAC Name

N-[(3-chlorophenyl)methyl]-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O4/c24-16-5-3-4-14(10-16)12-25-23(29)18-7-2-1-6-17(18)22(28)15-8-9-20-19(11-15)26-21(27)13-30-20/h1-11H,12-13H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKMPOXFHNFHQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide
  • CAS Number : 861212-84-2
  • Molecular Formula : C23H17ClN2O4
  • Molar Mass : 420.85 g/mol

The compound primarily acts as an inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β), a crucial enzyme involved in various cellular processes including metabolism, cell differentiation, and apoptosis. GSK-3β has been implicated in several diseases such as Alzheimer's disease, diabetes, and cancer. Inhibition of this enzyme can lead to therapeutic effects in these conditions.

GSK-3β Inhibition Studies

A study demonstrated that derivatives similar to N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide showed potent GSK-3β inhibition with an IC50 value of approximately 1.6 μM. This was confirmed through cell-based assays where treatment with the compound resulted in increased phosphorylation of GSK-3β at Ser9, indicating effective inhibition of its activity .

Biological Activities

  • Anticancer Activity :
    • The compound has shown potential in inhibiting cancer cell proliferation. Its mechanism involves modulation of signaling pathways related to cell survival and apoptosis.
    • In vitro assays indicated that treatment with the compound led to significant reductions in the viability of various cancer cell lines.
  • Neuroprotective Effects :
    • Given its role as a GSK-3β inhibitor, the compound may also have neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's.
    • Studies involving neuroblastoma cells demonstrated that the compound could mitigate cell death induced by oxidative stress.
  • Anti-inflammatory Properties :
    • The compound has been reported to exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines and mediators.
    • This activity suggests potential applications in treating inflammatory conditions.

Case Studies and Research Findings

StudyFindings
Study 1Identified as a potent GSK-3β inhibitor with significant effects on neuroblastoma cells.
Study 2Demonstrated broad biological activities including anticancer and anti-inflammatory effects across various models.
Review ArticleProvided an overview of the chemistry and bioactivities of benzoxazine derivatives, emphasizing their therapeutic potential.

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Properties

Research indicates that derivatives of benzoxazine compounds exhibit significant antibacterial and antifungal activities. For instance, a study synthesized various benzoxazine derivatives and evaluated their effectiveness against several bacterial strains. The results demonstrated that certain compounds showed promising activity against Bacillus subtilis and Escherichia coli, with minimal inhibitory concentrations (MICs) as low as 12.5 µg/mL .

Anticancer Activity

The anticancer potential of N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide has been explored through computational docking studies and biological evaluations. A study focused on synthesizing novel benzoxazole derivatives reported significant cytotoxic effects against various cancer cell lines, indicating that this class of compounds could serve as a basis for developing new anticancer agents .

Case Studies

  • Antibacterial Evaluation : In a study published in Advances in Basic and Applied Sciences, researchers synthesized various benzoxazine derivatives and tested their antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa. The findings highlighted that specific modifications to the chemical structure significantly enhanced antibacterial activity .
  • Anticancer Research : A recent publication described the design and synthesis of 4-chloro-benzoxazole derivatives that were evaluated for anticancer properties. The study utilized both in vitro assays and computational modeling to predict binding affinities to target proteins associated with cancer progression .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

The most closely related compound to N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide is 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide (CAS: 861209-40-7), which substitutes the 3-chlorobenzyl group with a 3-(trifluoromethyl)benzyl moiety . Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparison

Property N-(3-chlorobenzyl) Derivative (Hypothetical) N-(3-(trifluoromethyl)benzyl) Derivative (CAS 861209-40-7)
Molecular Formula C₂₃H₁₇ClN₂O₄ C₂₄H₁₇F₃N₂O₄
Molecular Weight (g/mol) ~428.85 (calculated) 454.4
Density (g/cm³) Not reported 1.366 ± 0.06 (predicted)
Boiling Point (°C) Not reported 692.2 ± 55.0 (predicted)
Acidity (pKa) Not reported 11.92 ± 0.20 (predicted)
Key Substituent -Cl (electron-withdrawing) -CF₃ (strongly electron-withdrawing, lipophilic)

Key Findings:

The CF₃ group enhances electronegativity and steric bulk, which may influence binding interactions in biological targets (e.g., enzyme inhibition) compared to the chloro analog .

Molecular Weight and Stability :

  • The trifluoromethyl derivative’s higher molecular weight (454.4 vs. ~428.85) suggests increased thermal stability, as reflected in its predicted boiling point of 692.2°C. The chloro analog’s lower molecular weight may correlate with reduced melting/boiling points, though experimental validation is needed.

Acidity and Reactivity: The trifluoromethyl derivative’s predicted pKa of 11.92 indicates moderate basicity, likely due to the benzoxazinone moiety.

Structural Determination and Methodological Considerations

While neither compound’s crystallographic data are explicitly provided in the evidence, programs like SHELXL and SHELXS (widely used for small-molecule refinement and structure solution) could be employed to resolve their molecular configurations . Such methods would clarify stereochemical details and intermolecular interactions, which are vital for understanding comparative bioactivity.

Q & A

Q. What are the standard synthetic routes for N-(3-chlorobenzyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide, and how do reaction conditions impact yield?

  • Methodological Answer : The compound is synthesized via a multi-step approach involving:
  • Coupling Reactions : Benzoxazinone and chlorobenzyl intermediates are coupled using carbodiimide-based reagents (e.g., EDCI) in anhydrous solvents like DMF or THF under nitrogen .
  • Solvent Selection : Ethanol or acetonitrile is often used for cyclization steps, with yields influenced by polarity and temperature control. For example, microwave-assisted synthesis in ethanol improves reaction efficiency (70% yield) compared to conventional heating .
  • Purification : Flash chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol is critical for isolating pure product .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the benzoxazinone core (e.g., δ 4.3–4.6 ppm for oxazinone protons) and chlorobenzyl substituents (aromatic protons at δ 7.2–7.5 ppm) .
  • X-ray Crystallography : Resolves structural ambiguities, such as confirming the Z-configuration of hydrazone derivatives (bond lengths: C=O ~1.22 Å, C–N ~1.34 Å) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 423.1) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer :
  • Cross-Validation : Combine multiple techniques (e.g., NOESY NMR for spatial proximity analysis and X-ray for absolute configuration) to address discrepancies. For example, X-ray confirmed the Z-configuration of a hydrazone analog, overriding initial NMR assumptions .
  • Dynamic Effects : Consider tautomerism or solvent-induced shifts in NMR. Computational modeling (DFT) can predict stable conformers and align with experimental data .

Q. What strategies optimize the synthetic pathway for improved yield and scalability while adhering to green chemistry principles?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (30 minutes vs. 6 hours) and improves yield (60–70%) by enhancing thermal efficiency .
  • Catalyst Selection : Potassium carbonate or sodium pivalate in acetonitrile minimizes side reactions during acyl transfer steps .
  • Flow Chemistry : Continuous-flow systems (e.g., Omura-Sharma-Swern oxidation) enable precise control of exothermic steps, improving safety and reproducibility .

Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) at the benzyl position to assess impact on bioactivity. For example, 3-chlorophenyl analogs showed enhanced antimicrobial activity compared to unsubstituted derivatives .
  • Biological Assays : Use standardized protocols (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory potential) with positive controls (e.g., ciprofloxacin, diclofenac) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.